1,3-Dipyridin-4-ylurea
Overview
Description
1,3-Dipyridin-4-ylurea is a chemical compound with the molecular formula C11H10N4O and a molecular weight of 214.22 . It is an impurity of Dalfampridine (D113500), which is used to improve walking in people suffering from multiple sclerosis . It may also be used for treating injured mammalian nerve tissue .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom . The exact structure can be found in the molecular file (39642-87-0.mol) provided by chemical databases .Physical and Chemical Properties Analysis
This compound has a melting point of 208°C and a predicted boiling point of 299.3±15.0°C . It has a predicted density of 1.370±0.06 g/cm3 and a predicted pKa of 12.43±0.70 .Scientific Research Applications
Catalytic Enantioselective Synthesis : 1,3-Dipyridin-4-ylurea plays a role in catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides, which are crucial for biology-oriented synthesis. These reactions are pivotal for constructing complex compounds, especially five-membered heterocycles used in pharmaceuticals and biological probes (Narayan et al., 2014).
Drug-Delivery Systems : this compound has been used in the development of coordination polymers for drug-delivery applications, particularly in the formation of metallogels. These polymers show potential for topical application and multidrug delivery, illustrating the versatility of this compound in medicinal chemistry (Biswas & Dastidar, 2021).
Synthesis of Pyrrolidine Structures : It's utilized in the synthesis of pyrrolidine structures through metal-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides. This method is noted for its efficiency in constructing complex pyrrolidine frameworks, which are significant in drug discovery (Adrio & Carretero, 2011).
Luminescent Coordination Polymers : The compound has also been used in the design of luminescent and thermally stable lanthanide coordination polymers. These polymers have potential applications in sensing and magnetic/emissive materials (Ramya et al., 2012).
Colorimetric Probes : Its derivative, beta-cyclodextrin-4,4'-dipyridine, has been employed to create colorimetric probes for ions, demonstrating its application in analytical chemistry for sensitive detection (Han et al., 2009).
Safety and Hazards
The safety symbol for 1,3-Dipyridin-4-ylurea is GHS06, and the signal word is "Danger" . The hazard statements include H300-H311, indicating that it can be harmful if swallowed or in contact with skin . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .
Biochemical Analysis
Biochemical Properties
It is known that it has a melting point of 208 °C and a boiling point of 299.3±15.0 °C . It is also predicted to have a density of 1.370±0.06 g/cm3 .
Cellular Effects
It has been suggested that the compound may induce cell cycle arrest and apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
It is known that the compound has a solubility of >32.1 [ug/mL] at pH 7.4.
Properties
IUPAC Name |
1,3-dipyridin-4-ylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c16-11(14-9-1-5-12-6-2-9)15-10-3-7-13-8-4-10/h1-8H,(H2,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRGJASIECDXQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)NC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820528 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
39642-87-0 | |
Record name | N,N'-Di-4-pyridinylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039642870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-dipyridin-4-ylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N'-DI-4-PYRIDINYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6T4QXS7EN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does 1,3-dipyridin-4-ylurea contribute to the formation of metallogels for drug delivery?
A: this compound (4U) acts as a building block in the formation of coordination polymers (CPs). [] These CPs are created by reacting 4U with zinc nitrate and various non-steroidal anti-inflammatory drugs (NSAIDs). The nitrogen atoms in the pyridine rings of 4U coordinate with zinc ions, forming the backbone of the polymeric chain. Meanwhile, the urea group (-NH-CO-NH-) of 4U participates in hydrogen bonding with the carboxylate groups of the NSAIDs. These interactions, along with potential interactions with solvent molecules, contribute to the self-assembly of the CPs into a three-dimensional network that entraps the solvent, resulting in the formation of metallogels. []
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